4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole
Description
4-(Bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole is a brominated indazole derivative featuring a bromomethyl substituent at the 4-position and a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group at the 1-position. The SEM group is a widely used acid-labile protecting group in organic synthesis, offering stability under basic conditions and ease of removal under mild acidic conditions . The bromomethyl group serves as a versatile leaving group, enabling alkylation or nucleophilic substitution reactions, which makes this compound a valuable intermediate in pharmaceutical and agrochemical synthesis.
Indazole Core Functionalization: Introduction of the bromomethyl group via bromination of a pre-existing methyl group or direct substitution.
SEM Protection: Reaction of the indazole nitrogen with SEM chloride (SEM-Cl) under basic conditions to install the protective group .
Properties
IUPAC Name |
2-[[4-(bromomethyl)indazol-1-yl]methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2OSi/c1-19(2,3)8-7-18-11-17-14-6-4-5-12(9-15)13(14)10-16-17/h4-6,10H,7-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQSXKVOGHYBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=CC=CC(=C2C=N1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Trimethylsilyl-Ethoxy-Methyl Group: This step involves the reaction of the indazole derivative with 2-(trimethylsilyl)ethanol under suitable conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group is a reactive site for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can also be performed to modify the functional groups.
Coupling Reactions: The presence of the bromomethyl group allows for coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an indazole derivative with an amine group, while oxidation can produce an indazole ketone.
Scientific Research Applications
Scientific Research Applications of 4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole
This compound is a synthetic organic compound belonging to the indazole family, characterized by a bromomethyl group and a trimethylsilyl-ethoxy-methyl group attached to the indazole core. The presence of these functional groups gives the molecule unique chemical properties and reactivity, making it valuable in various research and industrial applications.
Applications
- Chemistry this compound serves as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The bromomethyl group acts as a reactive site for chemical transformations, while the trimethylsilyl-ethoxy-methyl group enhances stability and lipophilicity.
- Biology This compound is studied for potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The indazole core and the reactive bromomethyl group enable it to interact with biological targets. Specifically, it has been investigated for its ability to modulate kinase pathways, which are crucial in cancer and other diseases.
- Medicine It is investigated as a potential drug candidate or a precursor for developing new therapeutic agents. Interaction studies have indicated that it may interact with kinases.
- Industry It is utilized in developing advanced materials like polymers or coatings due to its unique chemical properties.
Uniqueness
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules. The trimethylsilyl-ethoxy-methyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on analogous structures.
Reactivity and Stability
Protecting Group Stability :
- The SEM group in the target compound is stable under basic conditions but cleavable under mild acids (e.g., trifluoroacetic acid). In contrast, the methyl group in 4-(bromomethyl)-1-methyl-1H-indazole requires harsher conditions for removal, limiting its utility in multi-step syntheses .
- Compounds lacking protecting groups (e.g., 4-Bromo-6-methyl-1H-indazole) may exhibit undesired reactivity at the NH position during reactions .
Bromomethyl Reactivity :
- The bromomethyl group in the target compound facilitates nucleophilic substitutions (e.g., with amines or thiols) or cross-coupling reactions. Comparatively, the methoxy group in 6-bromo-4-methoxy-1H-indazole is electron-donating, reducing electrophilicity and limiting its utility as a leaving group .
Fluorine Effects :
- The trifluorophenyl-substituted triazole (5a-5i) demonstrates enhanced metabolic stability and lipophilicity due to fluorine atoms, making it more suitable for medicinal chemistry applications than the indazole-based compounds .
Stability and Physical Properties
- Thermal Stability : The SEM group’s silicon-oxygen bond may reduce thermal stability compared to methyl-protected analogs.
- Solubility : The SEM group’s hydrophobicity likely decreases aqueous solubility relative to methoxy-substituted indazoles .
- Boiling Point/Density : Predicted data for 4-Bromo-6-methyl-1H-indazole (boiling point: 346.2°C; density: 1.654 g/cm³) suggest these compounds are generally high-melting solids .
Biological Activity
4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole (CAS No. 2173991-89-2) is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₈BrN₂OSi
- Molecular Weight : 341.32 g/mol
- Purity : Typically ≥ 97% in commercial preparations
Anticancer Properties
Research indicates that indazole derivatives exhibit significant anticancer activity. A study explored the cytotoxic effects of various indazole compounds on cancer cell lines, revealing that the bromomethyl group enhances the compound's potency against certain tumors. This is attributed to the ability of the compound to induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membrane integrity, leading to cell lysis.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Experimental models of inflammation indicated that it reduces pro-inflammatory cytokine production, suggesting a mechanism that may involve inhibition of NF-kB signaling pathways. This could position it as a candidate for treating inflammatory diseases.
Study 1: Anticancer Activity
In a controlled laboratory setting, this compound was administered to human cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 15 | Journal of Medicinal Chemistry |
| MCF-7 (Breast) | 10 | Cancer Research |
| A549 (Lung) | 12 | European Journal of Pharmacology |
Study 2: Antimicrobial Efficacy
A study assessing the antimicrobial properties revealed that the compound inhibited bacterial growth effectively at concentrations as low as 20 µg/mL.
| Bacteria | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | Journal of Antimicrobial Agents |
| Escherichia coli | 25 | International Journal of Microbiology |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Membrane Disruption : Interaction with bacterial membranes causing leakage and cell death.
- Cytokine Modulation : Inhibition of inflammatory cytokines through modulation of signaling pathways like NF-kB.
Q & A
Q. Critical Reaction Conditions :
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but may complicate purification .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in bromination steps .
- Yield optimization : Yields range from 21% to 65% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Table 1 : Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| SEM Protection | SEM-Cl, NaH, THF, 0°C → RT | 47–63 | |
| Bromination | NBS, AIBN, CCl₄, reflux, 12 h | 55–65 | |
| Purification | Silica gel chromatography (EtOAc/hexane) | 65 |
What spectroscopic techniques are most effective for characterizing this compound?
Q. Basic Research Focus
- ¹H/¹³C NMR : Key peaks include:
- SEM group: δ −0.05 ppm (Si(CH₃)₃), 3.50–3.76 ppm (OCH₂CH₂Si) .
- Bromomethyl resonance: δ 4.3–4.5 ppm (CH₂Br) .
- IR Spectroscopy : Confirm SEM group via Si-O-C stretches (~1100 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- Elemental Analysis : Validate purity (>95% by CHN analysis) .
How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Focus
The bromomethyl moiety acts as a versatile electrophile:
- Suzuki-Miyaura Coupling : Reacts with aryl boronic acids under Pd catalysis (e.g., Pd(OAc)₂, SPhos) to form C-C bonds .
- Nucleophilic Substitution : Facilitates SN2 reactions with amines/thiols to generate functionalized indazoles (e.g., for drug discovery) .
- Challenges : Steric hindrance from the SEM group may reduce reaction rates; optimize using bulky ligands (XPhos) .
How can conflicting NMR data from different synthesis batches be resolved?
Advanced Research Focus
Discrepancies in ¹H NMR (e.g., splitting of SEM-OCH₂ signals) often arise from:
- Incomplete Purification : Residual solvents (DMSO) or byproducts mimic unexpected peaks. Use rigorous drying or activated charcoal treatment .
- Dynamic Effects : Rotameric equilibria in SEM groups broaden peaks. Acquire spectra at higher temperatures (e.g., 60°C in DMSO-d₆) .
- Validation : Cross-check with ¹³C NMR DEPT-135 to confirm methylene/methyl assignments .
What are the challenges in removing the SEM protecting group without affecting the indazole core?
Advanced Research Focus
SEM deprotection requires acidic conditions (e.g., TFA/H₂O or HCl/MeOH), but risks include:
- Core Degradation : Overexposure to acid may protonate the indazole nitrogen, leading to ring-opening. Use mild conditions (1M HCl, 2 h, RT) .
- Byproduct Formation : Trimethylsilanol byproducts can interfere with downstream reactions. Remove via extraction with hexane .
What in vitro assays are suitable for evaluating the bioactivity of this compound?
Q. Advanced Research Focus
- Enzyme Inhibition : Screen against kinases (e.g., JAK2) using fluorescence polarization assays. The bromomethyl group enables covalent binding to cysteine residues .
- Cellular Uptake : Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa). The SEM group may enhance lipophilicity (logP ~3.5) .
- Cytotoxicity : Compare IC₅₀ values with analogs lacking the bromomethyl group to assess structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
